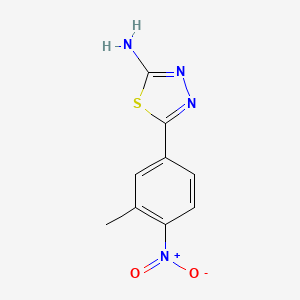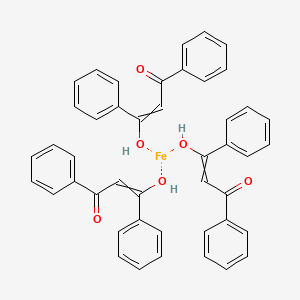
3-Hydroxy-1,3-diphenylprop-2-en-1-one;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1,3-diphenylprop-2-en-1-one, also known as dibenzoylmethane, is an organic compound with the molecular formula C15H12O2. It is a β-diketone that exists in a keto-enol tautomeric form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,3-diphenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing an aldehyde with a ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide . The reaction conditions usually involve heating the reactants in a solvent like ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain a high yield .
Industrial Production Methods
In industrial settings, the production of 3-Hydroxy-1,3-diphenylprop-2-en-1-one follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in achieving higher efficiency and yield. The reaction conditions are optimized to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-1,3-diphenylprop-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to form strong intramolecular hydrogen bonds, which influence its reactivity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize 3-Hydroxy-1,3-diphenylprop-2-en-1-one.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Halogenated derivatives can be synthesized by reacting the compound with halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1,3-diphenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. It has been shown to induce the expression of heme oxygenase-1 (HO-1) and nuclear factor erythroid 2-related factor 2 (Nrf2) in cells . Additionally, it can activate signaling pathways such as Erk1/2, p38MAPK, JNK, AMPK, and Akt, leading to various cellular responses .
Comparación Con Compuestos Similares
3-Hydroxy-1,3-diphenylprop-2-en-1-one can be compared with other similar compounds, such as:
Chalcones: These are structural derivatives of 1,3-diphenylprop-2-en-1-one and share similar chemical properties.
Flavonoids: Compounds like licochalcone A and isoliquiritigenin have similar structures and biological activities.
Dibenzoylmethane Derivatives: These include various substituted derivatives that exhibit unique chemical and biological properties.
The uniqueness of 3-Hydroxy-1,3-diphenylprop-2-en-1-one lies in its strong intramolecular hydrogen bonding and its ability to interact with multiple molecular targets, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C45H36FeO6 |
|---|---|
Peso molecular |
728.6 g/mol |
Nombre IUPAC |
3-hydroxy-1,3-diphenylprop-2-en-1-one;iron |
InChI |
InChI=1S/3C15H12O2.Fe/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h3*1-11,16H; |
Clave InChI |
ZFNORRUERCFEPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


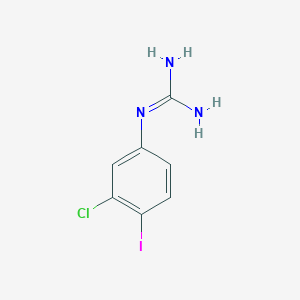
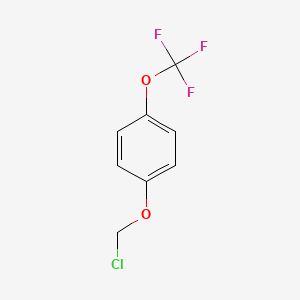
![2-Amino-9-methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13696592.png)
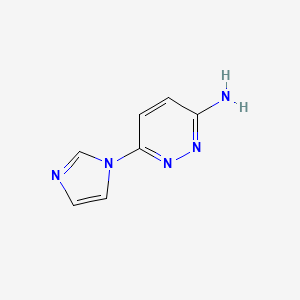
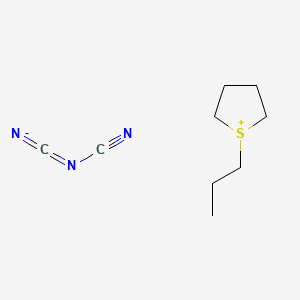
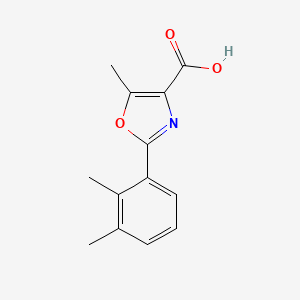
![Bicyclo[3.1.0]hexane-3,6-dicarboxylic Acid](/img/structure/B13696611.png)
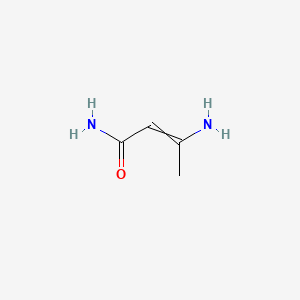
![3,6-Di-tert-butyl-9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole](/img/structure/B13696623.png)
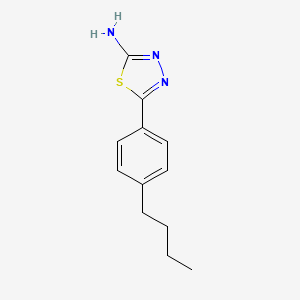
![3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13696629.png)
![11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),10,12-triene](/img/structure/B13696638.png)
![7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B13696644.png)
